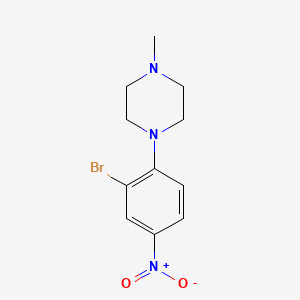

1-(2-Bromo-4-nitrophenyl)-4-methylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Bromo-4-nitrophenyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines. This compound is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a methyl group. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-nitrophenyl)-4-methylpiperazine typically involves the reaction of 2-bromo-4-nitroaniline with 4-methylpiperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Bromo-4-nitrophenyl)-4-methylpiperazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst or sodium borohydride in methanol are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.

Major Products:

Substitution Reactions: Products include various substituted piperazines with different functional groups replacing the bromine atom.

Reduction Reactions: The major product is 1-(2-Amino-4-nitrophenyl)-4-methylpiperazine.

Oxidation Reactions: Oxidized derivatives with additional oxygen-containing functional groups.

Aplicaciones Científicas De Investigación

Antidepressant and Anxiolytic Properties

Research indicates that piperazine derivatives, including 1-(2-bromo-4-nitrophenyl)-4-methylpiperazine, exhibit potential antidepressant and anxiolytic effects. Studies have shown that modifications to the piperazine structure can enhance serotonin receptor activity, which is crucial for mood regulation and anxiety management. For instance, a study demonstrated that certain piperazine derivatives effectively inhibit serotonin reuptake, suggesting their potential as antidepressants .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies revealed that derivatives of 4-methylpiperazine can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. The presence of the bromo and nitro substituents may enhance its reactivity towards biological targets, making it a candidate for further development as an anticancer agent .

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for multiple reactions, including nucleophilic substitutions and coupling reactions, which are essential in synthesizing more complex organic compounds. For example, it can be used to synthesize novel heterocycles that may have biological activity .

Reactivity and Mechanism of Action

The compound's reactivity stems from its ability to participate in electrophilic aromatic substitution reactions due to the presence of the bromo and nitro groups. These groups can facilitate the formation of intermediates that are crucial for further synthetic transformations. Understanding the mechanism of action helps chemists design more effective synthetic pathways .

Case Study: Antidepressant Development

A notable study explored the efficacy of this compound in animal models of depression. The results indicated a significant reduction in depressive-like behaviors when administered at specific dosages, highlighting its potential as a lead compound for developing new antidepressants .

Case Study: Cancer Cell Line Testing

In another study focused on cancer therapeutics, researchers tested various piperazine derivatives against human cancer cell lines. The results showed that compounds similar to this compound exhibited cytotoxic effects, with IC50 values indicating promising activity against certain types of cancer cells .

Mecanismo De Acción

The mechanism of action of 1-(2-Bromo-4-nitrophenyl)-4-methylpiperazine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular pathways involved are the subject of ongoing research.

Comparación Con Compuestos Similares

2-Bromo-4-nitrophenol: Similar in structure but lacks the piperazine ring.

4-Bromo-2-nitroaniline: Similar in structure but lacks the piperazine ring and methyl group.

1-(2-Bromo-4-nitrophenyl)piperazine: Similar but without the methyl substitution on the piperazine ring.

Uniqueness: 1-(2-Bromo-4-nitrophenyl)-4-methylpiperazine is unique due to the presence of both the bromine and nitro groups on the phenyl ring, combined with the methyl-substituted piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

1-(2-Bromo-4-nitrophenyl)-4-methylpiperazine is a synthetic compound with a molecular formula of C₁₁H₁₄BrN₃O₂ and a molecular weight of approximately 300.16 g/mol. Characterized by a piperazine ring substituted with a 2-bromo-4-nitrophenyl group and a methyl group, this compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structural configuration of this compound is significant for its biological interactions. The bromine and nitro substituents enhance its reactivity and influence its interaction with biological targets. The piperazine moiety is known for its role in various pharmacological agents, contributing to the compound's potential efficacy in neurological disorders.

Biological Activity Overview

Research indicates that this compound may interact with multiple molecular targets, affecting neurotransmission pathways and exhibiting potential effects on the central nervous system (CNS) functions. The nitro group’s electron-withdrawing nature enhances the compound's biological activity, which can be pivotal in developing new therapeutic agents.

Studies suggest that this compound may bind to specific receptors or enzymes, influencing various biological processes. Interaction studies often employ techniques such as:

- Molecular docking to predict binding affinities.

- Enzyme inhibition assays to evaluate functional impacts on target enzymes.

- Cell viability assays to assess cytotoxicity and therapeutic indices.

Comparative Analysis with Similar Compounds

The following table summarizes key features of structurally related compounds, highlighting differences that may affect biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Bromo-6-nitrophenyl)-4-methylpiperazine | Similar piperazine structure | Different nitro position may affect activity |

| 1-(4-Nitrophenyl)-4-methylpiperazine | Lacks bromine substituent | May exhibit different biological properties |

| 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine | Chlorine instead of bromine | Chlorine's electronic properties differ |

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound:

- Neurological Applications : A study indicated that derivatives of piperazine, including this compound, exhibited significant activity against CNS disorders by modulating neurotransmitter systems .

- Antiviral Activity : Research has suggested that similar compounds with heterocyclic structures show effectiveness against various viruses, indicating potential antiviral properties for this compound .

- Cytotoxic Effects : In vitro studies demonstrated that certain piperazine derivatives could inhibit cancer cell proliferation, suggesting that this compound might also possess anticancer properties .

Propiedades

IUPAC Name |

1-(2-bromo-4-nitrophenyl)-4-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN3O2/c1-13-4-6-14(7-5-13)11-3-2-9(15(16)17)8-10(11)12/h2-3,8H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTGICOJIRJONX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.